(6-(Hydroxymethyl)pyridin-2-yl)boronic acid
CAS No.: 1207749-62-9
Cat. No.: VC20899870
Molecular Formula: C6H8BNO3
Molecular Weight: 152.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207749-62-9 |
|---|---|
| Molecular Formula | C6H8BNO3 |
| Molecular Weight | 152.95 g/mol |
| IUPAC Name | [6-(hydroxymethyl)pyridin-2-yl]boronic acid |
| Standard InChI | InChI=1S/C6H8BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9-11H,4H2 |
| Standard InChI Key | KRGHHPVWINHRMX-UHFFFAOYSA-N |
| SMILES | B(C1=NC(=CC=C1)CO)(O)O |
| Canonical SMILES | B(C1=NC(=CC=C1)CO)(O)O |
Introduction
Chemical Identity and Structure
Basic Properties
(6-(Hydroxymethyl)pyridin-2-yl)boronic acid is characterized by its molecular formula C₆H₈BNO₃ and a molecular weight of 152.95 g/mol. The compound presents a distinctive structure with functional groups strategically positioned on a pyridine scaffold .
Table 1: Chemical Identity Information
| Property | Value |
|---|---|
| CAS Number | 1207749-62-9 |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.95 g/mol |
| IUPAC Name | [6-(hydroxymethyl)pyridin-2-yl]boronic acid |
| InChI | InChI=1S/C6H8BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9-11H,4H2 |
| InChIKey | KRGHHPVWINHRMX-UHFFFAOYSA-N |
| PubChem Compound ID | 17750510 |
Structural Features
The compound incorporates three key functional elements that contribute to its chemical behavior:
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A pyridine ring that serves as the main aromatic scaffold
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A boronic acid group (-B(OH)₂) at the 2-position, featuring a trigonal planar boron atom with sp² hybridization
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A hydroxymethyl group (-CH₂OH) at the 6-position, providing an additional reactive center
This combination creates a molecule with multiple reactive sites, including the electrophilic boron center and the nucleophilic hydroxyl group, making it potentially valuable for various chemical transformations .
Synthesis Methods
Several approaches have been developed for synthesizing pyridinylboronic acids, which can be adapted specifically for (6-(Hydroxymethyl)pyridin-2-yl)boronic acid. The following sections detail these methods with specific research findings.
Halogen-Metal Exchange and Borylation
This classical method involves converting a halopyridine precursor to an organometallic intermediate through halogen-metal exchange, followed by reaction with a boron electrophile .
The procedure typically includes:
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Treatment of a halopyridine with an organolithium reagent (such as n-butyllithium) at low temperatures (-78°C to -100°C)
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Generation of a pyridinyl-metal species
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Addition of a trialkyl borate electrophile
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Hydrolysis to obtain the desired boronic acid
One specific challenge with 2-pyridinylboronic acid synthesis is the instability of the 2-pyridinyllithium intermediate, which is particularly susceptible to side reactions. Researchers have addressed this through modifications such as using temperatures below -100°C and employing less nucleophilic organolithium reagents like phenyllithium .
Table 2: Representative Halogen-Metal Exchange Conditions
| Entry | Halopyridine Precursor | Metallating Agent | Temperature (°C) | Boron Source | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-bromopyridine | n-BuLi | -78 | B(OMe)₃ | 30-40 |
| 2 | 2-bromopyridine | n-BuLi | -100 | B(OiPr)₃ | 45-55 |
| 3 | 2-chloropyridine | PhLi | -78 | B(OMe)₃ | 35-45 |
Directed Ortho-Metallation (DoM) and Borylation
This approach utilizes a directing group to facilitate selective metallation at the ortho position of the pyridine ring, followed by borylation :
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A directing group coordinates with an organolithium reagent
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Regioselective deprotonation occurs at the ortho position
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Addition of a boron electrophile introduces the boronic acid functionality
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Hydrolysis yields the final product
This method could be particularly relevant for synthesizing (6-(Hydroxymethyl)pyridin-2-yl)boronic acid if the hydroxymethyl group is protected or introduced after the borylation step.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed borylation has emerged as one of the most reliable methods for synthesizing pyridinylboronic acid derivatives. This approach involves the cross-coupling of halopyridines with diboron reagents :
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A halopyridine substrate reacts with bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄)
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A palladium catalyst, often with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), facilitates the transformation
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A base such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃) promotes the reaction
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The resulting boronate ester can be hydrolyzed if the free boronic acid is desired
Research findings demonstrate that this method can achieve high yields. For example, Paterson et al. reported successful Suzuki coupling reactions using pyridinylboronic acids synthesized through palladium-catalyzed methods, with yields ranging from 62% to 95% .
Table 3: Optimized Conditions for Palladium-Catalyzed Borylation
| Boron Source | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 12-24 | 60-90 |
| B₂pin₂ | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 15 | 50-85 |
| B₂(OH)₄ | Pd(OAc)₂/dppf | K₃PO₄ | Dioxane/H₂O | 50-80 | 24 | 40-65 |
Iridium or Rhodium-Catalyzed C-H Borylation
This more recent approach enables direct C-H borylation of pyridines without requiring pre-functionalized starting materials :
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A pyridine substrate is treated with a diboron reagent in the presence of an iridium or rhodium catalyst
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Direct conversion of a C-H bond to a C-B bond occurs
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Regioselectivity is determined primarily by steric factors, with borylation typically occurring at the least hindered position
For the synthesis of 2-borylated pyridines like (6-(Hydroxymethyl)pyridin-2-yl)boronic acid, this method may require directing groups to overcome the preference for borylation at the 3-, 4-, or 5-positions.
Patent-Based Synthesis Method
A specific patent (DE102008010661A1) describes a method for preparing pyridin-2-boronic acid compounds that could potentially be adapted for (6-(Hydroxymethyl)pyridin-2-yl)boronic acid :
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Preparation of a pyridin-2-borate compound
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Purification of the intermediate
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Hydrolysis to obtain the final pyridin-2-boronic acid
Applications and Reactivity
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction represents one of the most important applications for (6-(Hydroxymethyl)pyridin-2-yl)boronic acid . This transformation allows the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl halides.
The general mechanism involves:
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Oxidative addition of an aryl halide to a palladium(0) catalyst
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Transmetalation, where the pyridinyl group transfers from boron to palladium
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Reductive elimination to form the coupled product
A detailed study by Paterson et al. documented a procedure for coupling pyridinylboronic acids with aryl halides :
Table 4: Suzuki-Miyaura Coupling Examples with Pyridinylboronic Acids
| Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-bromopyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (1 mol%) | K₂CO₃ (2 eq) | EtOH | 100 | 15 | 95 |
| 2-bromopyridine | 4-fluorophenylboronic acid | Pd(PPh₃)₄ (1 mol%) | K₂CO₃ (2 eq) | EtOH | 100 | 15 | 92 |
| 2-bromopyridine | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (1 mol%) | K₂CO₃ (2 eq) | EtOH | 100 | 15 | 62 |
| 2-bromopyridine | 2,6-dimethylphenylboronic acid | Pd(PPh₃)₄ (1 mol%) | K₂CO₃ (2 eq) | EtOH | 100 | 15 | 82 |
Chemical Properties and Reactivity
Boronic Acid Reactivity
The boronic acid functional group in (6-(Hydroxymethyl)pyridin-2-yl)boronic acid exhibits several important chemical properties:
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Lewis acidity: The empty p-orbital on boron makes it Lewis acidic
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Reversible covalent binding with diols: Forms cyclic boronate esters with 1,2- and 1,3-diols
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Susceptibility to oxidation: Can be oxidized to the corresponding hydroxyl group
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Base-induced disproportionation: Under basic conditions, can undergo disproportionation to form borinic acids and other boron species
Research by Vulcanchem notes that the boronic acid functionality enables interactions with sugars, nucleotides, and other molecules containing diol groups, making these compounds useful in designing sensors, inhibitors, or therapeutic agents.
Hydroxymethyl Group Reactivity
The hydroxymethyl group introduces additional reactivity:
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Nucleophilicity: The primary alcohol can participate in nucleophilic substitution reactions
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Oxidation potential: Can be oxidized to aldehyde or carboxylic acid derivatives
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Esterification: Can form esters with carboxylic acids
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Hydrogen bonding: Serves as both hydrogen bond donor and acceptor
Stability Considerations
The unique combination of a pyridine ring with a 2-boronic acid group presents stability challenges that must be considered during synthesis and application:
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Protodeboronation: 2-Pyridinylboronic acids are known to be susceptible to protodeboronation (loss of the boronic acid group)
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Self-condensation: The hydroxymethyl group could potentially react with the boronic acid under certain conditions
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pH sensitivity: The stability and reactivity can vary significantly with pH
Recent Research Developments
Recent research has expanded our understanding of pyridinylboronic acids and their applications. One study detailed in Organic Process Research & Development explored the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a compound with some structural similarities to boronic acid derivatives .
Key findings included:
Another study examined base-induced disproportionation of arylboronic acids, which could have implications for the reactivity of (6-(Hydroxymethyl)pyridin-2-yl)boronic acid. The researchers found that in basic media, arylboronic acids can undergo disproportionation to form four-coordinate boron(III) complexes, particularly in the presence of bidentate ligands .
Future Research Directions
Based on the current state of knowledge, several promising research directions for (6-(Hydroxymethyl)pyridin-2-yl)boronic acid emerge:
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Dual functionality exploitation: The presence of both boronic acid and hydroxymethyl groups offers opportunities for selective functionalization and application in multistep syntheses.
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Coordination chemistry: The nitrogen in the pyridine ring, together with the boronic acid and hydroxymethyl groups, provides multiple coordination sites that could be exploited in metal complex formation.
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Biological evaluations: Investigation of potential biological activities, possibly as enzyme inhibitors or for interaction with carbohydrates.
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Improved synthetic methods: Development of more efficient synthesis routes that address the specific challenges associated with 2-pyridinylboronic acids.
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Material science applications: Exploration of potential uses in material science, such as self-assembling systems or sensors.
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